molecular formula C11H9ClN2O2 B3421669 [2,4'-Bipyridine]-3-carboxylic acid hydrochloride CAS No. 2219371-65-8

[2,4'-Bipyridine]-3-carboxylic acid hydrochloride

Cat. No.: B3421669
CAS No.: 2219371-65-8
M. Wt: 236.65 g/mol
InChI Key: KDGXBZQBWZOWJL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bipyridine Ligand Chemistry

The field of bipyridine chemistry has a rich history dating back to the late 19th century. The most famous isomer, 2,2'-bipyridine (B1663995), was first synthesized in 1888 and quickly gained prominence as a chelating ligand, a molecule that can bind to a central metal atom at two points. This chelating ability leads to the formation of highly stable metal complexes with a wide range of transition metals.

Initially, research focused on fundamental coordination chemistry, exploring the structures and properties of these metal complexes. Over the decades, the ease of functionalization and the robust redox stability of the bipyridine framework have made it a cornerstone of inorganic and supramolecular chemistry. The development of various synthetic methods, including Stille and Suzuki coupling reactions, has allowed chemists to create a vast library of bipyridine derivatives with tailored electronic and steric properties. nih.gov This evolution has expanded the application of bipyridine-based ligands from simple complexes to intricate supramolecular assemblies, functional materials, and catalysts for organic reactions. nih.gov

Significance of Carboxylic Acid Functionalization in Bipyridine Frameworks

The introduction of carboxylic acid (-COOH) groups onto a bipyridine scaffold is a powerful strategy for creating advanced molecular building blocks. This functionalization imparts several key features that enhance the ligand's utility, particularly in the construction of multi-dimensional structures like metal-organic frameworks (MOFs). mdpi.com

The dual functionality of a carboxylated bipyridine ligand—possessing both nitrogen atoms of the pyridine (B92270) rings and oxygen atoms of the carboxylate group—allows for multiple coordination modes. psu.edu This versatility enables the ligand to act as a bridge between metal centers, facilitating the assembly of one-, two-, or three-dimensional coordination polymers. rsc.org The specific isomer and placement of the carboxylic acid group dictate the geometry of the resulting framework, influencing properties such as porosity, stability, and catalytic activity. psu.edursc.org

Furthermore, carboxylate-functionalized bipyridines are crucial in the development of materials with specific applications. For instance, MOFs constructed from ligands like 2,2′-bipyridine-4,4′-dicarboxylic acid have been investigated for their ability to capture and store gases such as carbon dioxide and hydrogen. frontiersin.org The combination of the rigid bipyridine unit and the versatile carboxylate linker is also exploited in creating materials for photocatalysis, luminescent sensors, and magnetic devices. rsc.orgresearchgate.netacs.org The synthesis of heterometallic frameworks, containing both d-block (transition metal) and f-block (lanthanide) elements, often relies on ligands like 2,2′-bipyridine-3,3′-dicarboxylic acid to satisfy the different coordination preferences of each metal ion. acs.org

Overview of Research Trajectories for [2,4'-Bipyridine]-3-carboxylic acid hydrochloride

While extensive research exists for symmetrical carboxylated bipyridines like the 2,2'- and 4,4'- isomers, this compound is a more specialized ligand for which specific research applications are still emerging. Its commercial availability indicates its role as a designer building block for targeted synthetic applications. bldpharm.com Based on the established utility of its isomers, the research trajectories for this compound are likely to leverage its unique structural and electronic properties.

The primary research direction for this ligand is in the field of crystal engineering and the synthesis of metal-organic frameworks (MOFs) . Key characteristics of the molecule suggest its potential in:

Asymmetric Frameworks: Unlike symmetrical ligands that tend to form highly regular structures, the inherent asymmetry of the 2,4'-bipyridine (B1205877) backbone can be used to construct non-symmetrical or chiral frameworks. This is of significant interest for applications in enantioselective separation and asymmetric catalysis.

Fine-tuning Electronic Properties: The specific connectivity of the 2,4'-isomer influences the electronic communication between the two pyridine rings. This allows for the precise tuning of the photophysical and electrochemical properties of the resulting metal complexes, making it a candidate for use in photocatalysis and the development of novel luminescent materials. researchgate.netchemrxiv.org

Pillared Structures: The ligand can act as a linker between metal centers to form layers, which can then be connected by other "pillar" ligands to create 3D structures with controlled pore sizes and functionalities, relevant for gas storage and separation. frontiersin.org

A second major research trajectory involves its use in supramolecular chemistry . The molecule can be used to build complex, self-assembled structures held together by coordination bonds and other non-covalent interactions, such as hydrogen bonding from the carboxylic acid group. These assemblies are of interest for molecular recognition, sensing, and the creation of advanced functional materials.

Finally, its derivatives could find applications in photodynamic therapy and bio-imaging , an area where functionalized bipyridines and their metal complexes are actively being explored for their ability to generate reactive oxygen species upon light irradiation. nih.gov

Compound Data

Physicochemical Properties of this compound

Property Value
CAS Number 2219371-65-8
Molecular Formula C₁₁H₉ClN₂O₂
Molecular Weight 236.65 g/mol

| MDL Number | MFCD31665672 |

Data sourced from supplier information. bldpharm.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylpyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2.ClH/c14-11(15)9-2-1-5-13-10(9)8-3-6-12-7-4-8;/h1-7H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGXBZQBWZOWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429505-78-1, 2219371-65-8
Record name [2,4′-Bipyridine]-3-carboxylic acid, hydrochloride (1:2)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(pyridin-4-yl)pyridine-3-carboxylic acid hydrochloride
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Advanced Synthetic Methodologies and Chemical Modifications of 2,4 Bipyridine 3 Carboxylic Acid Hydrochloride

Research into Novel Synthetic Routes to [2,4'-Bipyridine]-3-carboxylic acid hydrochloride

The synthesis of unsymmetrical bipyridines such as this compound requires precise control over the coupling of two distinct pyridine (B92270) rings. Modern synthetic chemistry offers a variety of powerful tools to achieve this, moving beyond classical methods toward more efficient and selective catalytic processes.

Optimized Catalytic Approaches for Bipyridine Scaffold Assembly

Metal-catalyzed cross-coupling reactions are the most prominent methods for constructing the C-C bond between pyridine rings. mdpi.comresearchgate.net These reactions typically involve the coupling of a halogenated pyridine with a pyridine-organometallic species.

Suzuki Coupling: This palladium-catalyzed reaction between a pyridylboronic acid and a halopyridine is a widely used method for bipyridine synthesis due to the stability and low toxicity of the boronic acid reagents. mdpi.com For the synthesis of the target molecule, this could involve the coupling of 2-halopyridine-3-carboxylic acid with 4-pyridylboronic acid or 4-halopyridine with 2-pyridyl-3-boronic acid. The efficiency of the Suzuki coupling can be remarkably high, with some catalytic systems achieving turnover numbers up to 850,000. mdpi.com

Stille Coupling: This reaction utilizes a pyridyl-organotin reagent and a halopyridine, also catalyzed by palladium complexes. mdpi.comnih.gov While effective for creating various bipyridine and terpyridine structures, a significant drawback of Stille coupling is the high toxicity of the organotin reactants. mdpi.comnih.gov

Negishi Coupling: Involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, Negishi coupling is another powerful tool for forming C(sp²)–C(sp²) bonds in bipyridine synthesis.

Other notable methods include Wurtz-type homocoupling reactions, which are effective for creating symmetrical bipyridines, and transition-metal-free approaches utilizing reagents like bis-phenalenyl compounds. mdpi.com

Below is an interactive data table summarizing various catalytic approaches for bipyridine synthesis.

Coupling ReactionTypical CatalystReactant 1 (Example)Reactant 2 (Example)Key AdvantagesKey Disadvantages
Suzuki Coupling Pd(PPh₃)₄, PdCl₂(dppf)Pyridylboronic acidHalopyridineStable reagents, low toxicity, high yields. mdpi.comLimited to 3- or 4-pyridylboronic acids in some cases. mdpi.comresearchgate.net
Stille Coupling PdCl₂(PPh₃)₂StannylpyridineHalopyridineVersatile for various bipyridines. mdpi.comnih.govHigh toxicity of organotin reagents. mdpi.comnih.gov
Negishi Coupling Ni or Pd complexesPyridylzinc halideHalopyridinePowerful for C-C bond formation.Sensitivity of organozinc reagents.
Wurtz Coupling Sodium (Na) dispersionHalopyridineHalopyridineUseful for symmetrical bipyridines. mdpi.comnih.govLimited utility due to the use of sodium metal. mdpi.com

Regioselective Functionalization Strategies at the Bipyridine Core

Achieving specific substitution patterns on the bipyridine scaffold is crucial for tuning its properties. Regioselective functionalization allows for the precise introduction of substituents at desired positions. One powerful strategy involves Ir-catalyzed C–H borylation, which can introduce versatile boryl groups at specific positions on a heterocyclic core. nih.gov These boryl groups can then be subjected to a wide range of subsequent reactions, such as ipso-substitution, to install various functional groups. nih.gov

For a pre-formed bipyridine carboxylic acid, the existing carboxyl group can influence the regioselectivity of further substitutions. Another established method for achieving regiochemical control is through mono-N-oxidation of a bipyridine. researchgate.net The N-oxide group activates the pyridine ring for nucleophilic substitution, typically at the C2 and C6 positions. This can be followed by reactions like cyanation and subsequent hydrolysis to yield a carboxylic acid group at a specific position. researchgate.net This approach highlights how strategic manipulation of the pyridine nitrogen atoms can direct functionalization to otherwise inaccessible sites.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on sustainability. gctlc.orgacs.org The application of green chemistry principles to bipyridine synthesis aims to reduce waste, avoid hazardous solvents, and improve energy efficiency. gctlc.orgacs.orgflinders.edu.au Key strategies include:

Solventless Reactions: Performing reactions without a solvent, such as in solventless aldol (B89426) and Michael addition reactions used in some pyridine syntheses, minimizes the generation of volatile organic compound waste. gctlc.orgacs.org

Use of Greener Solvents: When solvents are necessary, replacing hazardous options with more benign alternatives like water or acetic acid is preferred. researchgate.netgctlc.org Acetic acid, for instance, can potentially be a renewable solvent derived from ethanol (B145695) oxidation. gctlc.org

Photocatalysis: Light-induced methods offer a green alternative for promoting reactions. For example, reductive coupling of bromopyridines can be achieved using a Pd/graphite phase carbon nitride photocatalyst, with water serving as the reducing agent. researchgate.net This approach operates under mild conditions and utilizes visible light, enhancing its environmental credentials. researchgate.net

Electrochemical Methods: Electrosynthesis represents a promising green approach, often avoiding toxic and costly reagents. Nickel-catalyzed electroreductive homocoupling of bromopyridines has been shown to be an efficient method for synthesizing bipyridines. mdpi.com

Post-Synthetic Derivatization and Structural Diversification of this compound

The carboxylic acid group and the pyridine nitrogen atoms of this compound are key sites for post-synthetic modification, allowing for the tuning of its electronic, steric, and coordination properties. rsc.orgresearchgate.netacs.org

Esterification and Amidation Reactions for Ligand Tuning

The carboxylic acid functionality is a versatile handle for derivatization through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.commasterorganicchemistry.com This is a reversible reaction, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com For milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate ester formation at room temperature. orgsyn.org Another approach involves the formation of mixed carboxylic-carbonic anhydrides, which readily react with alcohols. acs.org

Amidation: Amide bond formation is a fundamental reaction in organic synthesis. Direct amidation of the carboxylic acid can be catalyzed by reagents like Nb₂O₅ or boric acid derivatives. acs.orgresearchgate.net Alternatively, the carboxylic acid can be activated first, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂). scielo.br The resulting acyl chloride is highly reactive and readily couples with primary or secondary amines to form the corresponding amide. Another method uses the sulfur trioxide pyridine complex (SO₃•py) to facilitate the reaction between carboxylic acids and formamide (B127407) derivatives. elsevierpure.comoup.com

The following table summarizes common derivatization reactions for the carboxylic acid group.

ReactionReagents/ConditionsProductKey Features
Fischer Esterification Alcohol (R'-OH), H₂SO₄ (cat.), HeatEsterEquilibrium reaction, requires excess alcohol. masterorganicchemistry.com
DCC/DMAP Coupling Alcohol (R'-OH), DCC, DMAPEsterMild, room temperature conditions. orgsyn.org
Acyl Chloride Formation & Amidation 1. SOCl₂ 2. Amine (R'R''NH)AmideTwo-step process, highly reactive intermediate. scielo.br
Catalytic Amidation Amine, B(OCH₂CF₃)₃ or SO₃•pyAmideDirect conversion under specific catalytic conditions. acs.orgelsevierpure.com

N-Oxidation and Quaternization Strategies for Reactivity Modulation

The nitrogen atoms in the bipyridine rings offer sites for electronic modification through N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen atoms can be oxidized to N-oxides using reagents such as meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or dimethyldioxirane (B1199080) (DMD). nih.govresearchgate.netnih.gov The resulting N⁺-O⁻ functional group acts as both an electron-donating and electron-withdrawing group, significantly altering the electronic properties of the bipyridine system. thieme-connect.com This modification can switch the charge carrier polarity in conjugated polymers from p-type to n-type and is a promising strategy for developing new high-performance electronic materials. nih.gov Synthetically, N-oxidation is a straightforward, often one-step process performed under mild conditions. nih.gov

Quaternization: Quaternization involves the alkylation of the pyridine nitrogen atoms, typically with alkyl halides, to form pyridinium (B92312) salts. rsc.org This process introduces a permanent positive charge, creating powerful electron-withdrawing functionalities. rsc.org Mono- and di-quaternized bipyridines are known as monoquats and viologens, respectively. mdpi.com This modification drastically changes the molecule's properties, enhancing π-electron delocalization, increasing solubility in polar solvents, and making reduction potentials more anodic. rsc.orgrsc.org These derivatives often exhibit interesting redox activity and chromism (e.g., solvatochromism, electrochromism), making them valuable components in sensors and molecular switches. mdpi.com

Peripheral Functionalization for Supramolecular Assembly Applications

The strategic functionalization of the peripheral positions of the [2,4'-bipyridine]-3-carboxylic acid scaffold is a key methodology for directing the formation of complex supramolecular architectures. Beyond the primary hydrogen-bonding capabilities of the carboxylic acid and the nitrogen atoms of the pyridine rings, the introduction of additional functional groups allows for a finer control over intermolecular interactions, ultimately dictating the topology and dimensionality of the resulting self-assembled structures. This approach is fundamental in the field of crystal engineering, where the goal is to design solids with specific structures and properties.

The core structure of [2,4'-Bipyridine]-3-carboxylic acid offers several carbon atoms on both pyridine rings that are amenable to substitution. The introduction of various substituents at these sites can modulate the electronic properties, steric profile, and specific interaction capabilities of the molecule. These modifications are instrumental in programming the self-assembly process, guiding the molecules to form predictable one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) networks. researchgate.netacs.org

Research into related bipyridine systems has shown that even simple alkyl chains can significantly influence the packing of molecules into ordered patterns, primarily through van der Waals interactions. researchgate.netacs.org By strategically placing functional groups capable of forming other types of non-covalent bonds—such as additional hydrogen bonds, halogen bonds, or π-π stacking interactions—chemists can construct highly ordered and complex supramolecular systems.

The primary interactions governing the assembly of the parent molecule are the strong O-H···N hydrogen bonds between the carboxylic acid and the pyridine nitrogen atoms. researchgate.net Peripheral functionalization introduces secondary interactions that can reinforce or compete with this primary synthon, leading to more intricate designs. For example, introducing a hydroxyl or amino group at a peripheral position can create additional hydrogen-bonding pathways, potentially linking primary chains into higher-dimensional structures. Similarly, attaching aromatic groups can promote π-π stacking, while halogen atoms can introduce halogen bonding as a directional and specific interaction.

The table below outlines potential peripheral functional groups and their influence on supramolecular assembly when attached to the [2,4'-Bipyridine]-3-carboxylic acid backbone.

Functional GroupPrimary Interaction IntroducedPotential Supramolecular ArchitectureRationale for Assembly
-OH (Hydroxyl)Hydrogen Bonding (O-H···O, O-H···N)2D Sheets, 3D NetworksActs as both a hydrogen bond donor and acceptor, enabling the cross-linking of primary hydrogen-bonded chains.
-NH₂ (Amino)Hydrogen Bonding (N-H···O, N-H···N)2D Sheets, 3D NetworksProvides additional hydrogen bond donor sites to form inter-chain connections.
-Alkyl/-Alkoxy ChainsVan der Waals Forces, Steric Hindrance1D Chains, 2D Lamellar StructuresLong chains promote packing into layered structures, while bulky groups can control intermolecular spacing. acs.org
-Cl, -Br, -I (Halogens)Halogen Bonding (C-X···N, C-X···O)2D Sheets, 3D NetworksIntroduces highly directional interactions that can serve as reliable synthons for connecting molecules in specific orientations.
-CN (Cyano)Dipole-Dipole, C-H···N Hydrogen Bonds2D SheetsThe nitrile group can act as a hydrogen bond acceptor, linking molecular chains.
-Phenyl/-Naphthylπ-π Stacking1D π-Stacks, 2D SheetsPromotes face-to-face or edge-to-face stacking of aromatic rings, leading to columnar or sheet-like structures.

In essence, the peripheral functionalization of this compound provides a versatile toolkit for the rational design of supramolecular materials. By selecting appropriate functional groups, it is possible to program a molecule with the necessary information to control its self-assembly into predictable and functional solid-state structures. This strategy is central to the development of new materials with tailored properties for applications in areas such as gas storage, separation, and catalysis.

Coordination Chemistry and Metal Organic Architectures Involving 2,4 Bipyridine 3 Carboxylic Acid Hydrochloride

Complexation Behavior of [2,4'-Bipyridine]-3-carboxylic acid hydrochloride with Transition Metals

The interaction of this compound with transition metals is a multifaceted process, governed by the interplay of the ligand's inherent structural features and the electronic properties of the metal center.

The [2,4'-Bipyridine]-3-carboxylate ligand, derived from its hydrochloride salt, possesses multiple potential donor atoms: the nitrogen atoms of the two pyridine (B92270) rings and the oxygen atoms of the carboxylate group. This allows for a variety of coordination modes and denticities. The denticity refers to the number of donor groups in a single ligand that bind to the central metal atom.

The ligand can act as a monodentate ligand, coordinating through either the nitrogen of the 2-positioned pyridine ring, the nitrogen of the 4'-positioned pyridine ring, or one of the carboxylate oxygens. More commonly, it functions as a bidentate ligand. This can occur in a chelating fashion, where both the nitrogen of the 2-pyridine ring and an oxygen from the adjacent carboxylic acid group bind to the same metal center, forming a stable five-membered ring. Alternatively, it can act as a bridging ligand, connecting two different metal centers. This bridging can occur through the two pyridine nitrogen atoms or through the carboxylate group in a syn-syn, syn-anti, or anti-anti conformation. In some instances, it can even exhibit tridentate behavior, coordinating through both pyridine nitrogens and the carboxylate group, although this is less common and often depends on the flexibility of the resulting coordination polymer.

The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH, temperature, and solvent), and the presence of counter-ions or other auxiliary ligands.

Coordination ModeDescriptionPotential Denticity
MonodentateCoordination through a single donor atom (N or O).1
Bidentate ChelatingCoordination of the N-atom of the 2-pyridine and an O-atom of the carboxylate to the same metal.2
Bidentate BridgingLinking two metal centers via the two pyridine N-atoms or the carboxylate group.2
TridentateCoordination involving both pyridine N-atoms and the carboxylate group.3

The choice of the transition metal ion plays a pivotal role in determining the coordination geometry and stereochemistry of the resulting complex. Different metal ions have distinct preferences for coordination numbers and geometries, which are dictated by their size, charge, and d-electron configuration.

The stereochemistry of the complex is also influenced by the metal center. The rigid, planar nature of the bipyridine backbone combined with the rotational freedom around the inter-ring C-C bond can lead to the formation of different isomers. The coordination of the metal can lock the ligand into a specific conformation, leading to atropisomerism in some cases.

Metal IonTypical Coordination NumberPreferred GeometryPotential Influence on Complex with [2,4'-Bipyridine]-3-carboxylate
Cu(II)4, 5, 6Square Planar, Square Pyramidal, Distorted OctahedralCan lead to the formation of 1D chains or 2D layers with varied geometries.
Zn(II)4, 6Tetrahedral, OctahedralOften results in the formation of stable, predictable coordination polymers.
Mn(II)6OctahedralCan facilitate the assembly of higher-dimensional frameworks.
Co(II)4, 6Tetrahedral, OctahedralVersatile coordination can lead to a range of structural motifs.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The energy difference between these levels is known as the ligand field splitting parameter (Δ).

The Ligand Field Stabilization Energy (LFSE) is the energy stabilization gained by placing the d-electrons in the split d-orbitals compared to a spherical field. The magnitude of the LFSE depends on the metal ion's d-electron count and the ligand field strength. For example, in an octahedral complex, d-electrons in the lower energy t2g orbitals contribute to stabilization, while electrons in the higher energy eg orbitals contribute to destabilization. The LFSE can influence the thermodynamic stability and kinetic lability of the resulting complexes.

Supramolecular Self-Assembly and Metal-Organic Frameworks (MOFs) Utilizing this compound

The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, are central to the construction of MOFs. The directional nature of the coordination bonds formed between the [2,4'-Bipyridine]-3-carboxylate ligand and metal ions drives the formation of ordered, crystalline structures.

The rational design of MOFs using this compound as a building block relies on understanding the interplay between the ligand's geometry, the coordination preference of the metal ion (or metal cluster, known as a secondary building unit, SBU), and the reaction conditions.

The asymmetrical nature of the ligand, with its angled disposition of the two pyridine rings and the off-center carboxylate group, can lead to the formation of non-centrosymmetric and chiral frameworks. The length and rigidity of the ligand act as a "strut" connecting the metal-based nodes, thereby defining the size and shape of the pores within the resulting framework.

For complexes involving bipyridine-carboxylate type ligands, crystallographic data reveals how the ligand adapts its conformation to satisfy the coordination requirements of the metal center. For example, the dihedral angle between the two pyridine rings can vary significantly upon coordination. Furthermore, crystallographic analysis uncovers the role of non-covalent interactions, such as hydrogen bonding (e.g., between the carboxylate group and solvent molecules or other ligands) and π-π stacking between the aromatic pyridine rings, in stabilizing the supramolecular architecture. These weaker interactions can play a crucial role in directing the self-assembly process and influencing the final crystal packing.

While specific crystallographic data for MOFs constructed from this compound is not widely available in the literature, studies on analogous systems with similar ligands provide a basis for understanding the potential structural motifs. These studies consistently highlight the formation of robust frameworks with interesting topologies and potential applications in areas such as gas storage, separation, and catalysis.

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Advanced Applications of 2,4 Bipyridine 3 Carboxylic Acid Hydrochloride in Catalysis and Chemical Sensing

Heterogeneous and Homogeneous Catalysis Mediated by [2,4'-Bipyridine]-3-carboxylic acid hydrochloride Complexes

Bipyridine ligands are cornerstones in the architecture of transition metal catalysts, prized for their redox stability and the ease with which their properties can be functionalized. researchgate.net Complexes formed between bipyridine derivatives and metals like ruthenium, iridium, nickel, and copper are central to numerous organic transformations. nbinno.comnih.govacs.org The specific 2,4'-bipyridine (B1205877) scaffold, combined with a carboxylic acid at the 3-position, suggests that complexes of this ligand would be adept at mediating a range of catalytic reactions.

The design of the ligand is paramount for tuning the performance of a metal-based catalyst. For a molecule like [2,4'-Bipyridine]-3-carboxylic acid, several design principles based on its analogues come into play:

Electronic Tuning: The position of the nitrogen atoms and the carboxylic acid group influences the electron density at the metal center. This electronic modulation is critical for optimizing the catalytic cycle, including steps like oxidative addition and reductive elimination. For instance, electron-donating or -withdrawing groups on the bipyridine frame can alter the redox potential of the catalyst. mdpi.com

Steric Control: The asymmetric nature of the 2,4'-bipyridine core can create a specific steric environment around the metal, influencing substrate approach and thus the selectivity of the reaction.

Anchoring and Heterogenization: The carboxylic acid group provides a convenient point of attachment for immobilizing the catalyst onto a solid support, such as silica, polymers, or metal-organic frameworks (MOFs). This facilitates the transition from homogeneous to heterogeneous catalysis, simplifying catalyst recovery and reuse. globethesis.com

The table below illustrates how modifications to bipyridine ligands in copper complexes, analogous to what could be achieved with this compound, affect catalytic performance in oxidation reactions.

Catalyst SystemReactionYieldReusability
Polyethylene glycol ether-based 2,2'-bipyridine-CuClOxidation of primary alcoholsNearly quantitativeReused 3 times with little loss of activity
Cation-tagged 2,2'-bipyridine-CuClOxidation of primary alcohols53-94%Not specified
Anion-tagged 2,2'-bipyridine-CuClOxidation of primary alcohols53-94%Not specified
Data derived from studies on analogous 2,2'-bipyridine (B1663995) derivatives. globethesis.com

Asymmetric catalysis, the synthesis of chiral molecules, is a critical field in pharmaceuticals and materials science. Chiral bipyridine ligands are highly effective for inducing enantioselectivity in metal-catalyzed reactions. researchgate.net A chiral derivative of [2,4'-Bipyridine]-3-carboxylic acid could be synthesized by introducing a chiral center, for example, into a substituent on one of the pyridine (B92270) rings.

This chiral ligand would form a complex with a metal ion, creating a well-defined chiral pocket around the active site. This steric and electronic asymmetry forces the reactants to approach from a specific direction, leading to the preferential formation of one enantiomer of the product over the other. rsc.org Research on chiral C2-symmetric bipyridine-N,N'-dioxides complexed with nickel has demonstrated high efficiency and enantioselectivity in Michael addition/cyclization reactions. chemrxiv.org Similarly, iron(II) complexes with chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligands have shown promise in asymmetric thia-Michael reactions. rsc.org

The table below summarizes the performance of catalysts based on chiral bipyridine analogues in representative asymmetric reactions.

Chiral Ligand/CatalystReaction TypeEnantioselectivity (% ee)
Chiral C2-symmetric bipyridine-N,N'-dioxide / Ni(OTf)2Michael addition/Cyclizationup to 99%
Chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol / Fe(II)Thia-Michael AdditionIncreased induction vs. standard ligands
Isoprenoid-derived chiral 2,2'-bipyridine / Cu(I)Allylic Oxidationup to 82%
Isoprenoid-derived chiral 2,2'-bipyridine / Cu(I)Cyclopropanationup to 76%
Performance data from analogous chiral bipyridine systems. researchgate.netrsc.orgchemrxiv.org

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling radical-based transformations under exceptionally mild conditions. acs.org The quintessential photocatalysts for these reactions are polypyridyl complexes of ruthenium and iridium, such as [Ru(bpy)₃]²⁺. nih.gov These complexes absorb visible light to reach a long-lived excited state that can engage in single-electron transfer (SET) with organic substrates, initiating catalytic cycles. nih.govacs.org

A complex of this compound with ruthenium or iridium would be expected to exhibit similar photocatalytic activity. The ligand's structure would influence the key properties of the photocatalyst:

Absorption Spectrum: The conjugation of the bipyridine system determines the wavelength of light the complex can absorb.

Excited-State Lifetime: The rigidity and electronics of the ligand affect how long the excited state persists, which is crucial for it to react with a substrate. nih.gov

Redox Potentials: The ligand framework tunes the oxidation and reduction potentials of the complex in both its ground and excited states, determining which substrates it can react with. mdpi.com

The carboxylic acid group offers the added advantage of being able to anchor the photocatalyst to semiconductor surfaces (like TiO₂) for applications in dye-sensitized solar cells or heterogeneous photocatalysis.

Photocatalyst TypeCatalytic Cycle TypeTypical Substrate Activated
[Ru(bpy)₃]²⁺ AnalogueOxidative QuenchingTertiary Amines
[Ru(bpy)₃]²⁺ AnalogueReductive QuenchingAryldiazonium Salts, Polyhalomethanes
[Ir(ppy)₃] AnalogueReductive or OxidativeBroad range including arenes
Based on the well-established mechanisms of analogous polypyridyl photocatalysts. nih.govacs.org

Electrochemical and Chemo-sensing Research Utilizing this compound

The ability of bipyridine ligands to chelate metal ions and their inherent redox and photophysical properties make them ideal components for chemical sensors. nbinno.com The this compound structure is well-suited for integration into both electrochemical and optical sensing platforms.

Electrochemical sensors offer high sensitivity, rapid response, and low cost for the detection of a wide range of analytes. nih.gov Bipyridine-based systems are frequently used to modify electrode surfaces to create these sensors. The modification can be achieved by electropolymerizing a bipyridine-containing monomer or by immobilizing a pre-formed metal-bipyridine complex. rsc.org

The carboxylic acid group on this compound would be particularly useful for covalently attaching the molecule to the surface of a working electrode (e.g., glassy carbon or gold). nih.govmdpi.com Upon complexation with a target metal ion, the electrochemical properties of the surface—such as its capacitance or electron transfer resistance—would change, providing a measurable signal. Metal-organic frameworks (MOFs) constructed from bipyridine and carboxylate linkers have been shown to be effective electrochemical sensors for nitroaromatic compounds. rsc.orgresearchgate.net A sensor based on a [2,4'-Bipyridine]-3-carboxylic acid complex could be designed to detect specific analytes through changes in the redox signal of the metal center upon analyte binding.

Sensor MaterialAnalyteDetection Limit (μM)
Co-MOF on Glassy Carbon Electrode1,3-dinitrobenzene0.0286
Co-MOF on Glassy Carbon Electrode2,4-dinitroaniline0.161
Mn-MOF on Screen-Printed Carbon ElectrodeNitrofurazoneNot specified, but showed highest response current
Performance data from analogous bipyridine-based MOF sensors. rsc.orgresearchgate.net

Fluorescent probes are powerful tools for detecting analytes with high sensitivity and for bioimaging applications. mdpi.comresearchgate.net A typical probe consists of a fluorophore (the light-emitting part) and a recognition site that selectively binds the target analyte. mdpi.com Bipyridine derivatives are excellent candidates for the recognition site, especially for metal ions.

A fluorescent probe incorporating the [2,4'-Bipyridine]-3-carboxylic acid structure could operate via several mechanisms. For example, in a "turn-on" sensor, the free ligand might be non-fluorescent due to photoinduced electron transfer (PET). Upon binding a target analyte like Zn²⁺, this PET process is blocked, and fluorescence is restored. nih.gov The carboxylic acid group can enhance water solubility, making the probe suitable for use in biological or environmental samples, and can also participate in analyte recognition through hydrogen bonding. nih.gov The ability to tune the fluorophore allows for the development of probes that emit in different regions of the spectrum, including the near-infrared (NIR), which is advantageous for in vivo imaging due to deeper tissue penetration and lower background fluorescence. researchgate.net

Probe Design PrincipleAnalyteSensing Mechanism
Bipyridine-Fluorophore ConjugateMetal Ions (e.g., Zn²⁺)Chelation-enhanced fluorescence (CHEF) / PET blocking
Bipyridine-Metal ComplexAnions / Small MoleculesAnalyte binding displaces indicator, restoring fluorescence
Bipyridine-based FluorophorepHProtonation of nitrogen atoms alters ICT or PET pathways
General design principles for fluorescent probes based on bipyridine analogues. nih.govnih.gov

Research into Redox Properties and Associated Sensing Mechanisms

The bipyridine scaffold is known for its rich redox chemistry, capable of accepting electrons to form stable radical anions and dianions. nih.gov This electron-accepting ability, or redox activity, is finely tunable through chemical modification, such as the introduction of substituents or changes in the isomeric structure of the bipyridine core. nih.govfrontiersin.org These modifications alter the electronic properties of the molecule, thereby shifting its redox potentials. nih.govfrontiersin.org

The introduction of a carboxylic acid group, as in [2,4'-Bipyridine]-3-carboxylic acid, is expected to significantly influence its redox behavior. Carboxylic acid moieties are generally considered electron-withdrawing groups, which tend to make the bipyridine ring system easier to reduce. This is because the electron-withdrawing nature of the carboxyl group lowers the energy of the ligand's lowest unoccupied molecular orbital (LUMO), facilitating the acceptance of an electron. rsc.org Consequently, the reduction potential of [2,4'-Bipyridine]-3-carboxylic acid is anticipated to be less negative than that of unsubstituted 2,4'-bipyridine.

Bipyridine DerivativeRedox ProcessPotential (V vs. reference electrode)Key Observations
2,2′-BipyridineReduction to radical anion-2.2 (vs. SCE in DMF)Serves as a baseline for comparison.
4,4′-BipyridineReduction to radical anion-1.8 (vs. SCE in DMF)Easier to reduce than 2,2'-bipyridine due to better electronic communication.
2,2′-Bipyridine-4,4′-dicarboxylic acidLigand-based reductions-1.37 to -1.57 (irreversible, Epc vs. Ag+/Ag in CH3CN)Electron-withdrawing carboxylic acid groups make reduction significantly easier. rsc.org

The redox properties of bipyridine derivatives are central to their application in chemical sensing. Electrochemical sensors based on these compounds often operate on the principle of modulating the redox signal upon interaction with a specific analyte. This can occur through several mechanisms:

Coordination-Induced Redox Shift: In many instances, the bipyridine derivative acts as a ligand, coordinating to a metal center. The binding of an analyte to this metal complex can alter the electron density at the metal and/or the bipyridine ligand, leading to a measurable shift in the redox potential. This approach is frequently employed for the detection of metal ions.

Analyte-Mediated Electron Transfer: The analyte itself can participate in the redox process. For example, a sensor might be designed where the bipyridine derivative facilitates electron transfer between the electrode and the analyte. The presence and concentration of the analyte would then directly influence the observed current.

Conformational Gating of Redox Activity: The binding of an analyte can induce a conformational change in the sensor molecule, which in turn affects the accessibility of the redox-active bipyridine core to the electrode surface. This "on/off" switching of the electrochemical signal can provide a highly sensitive detection mechanism.

For this compound, the presence of the carboxylic acid group offers a versatile handle for designing sensing platforms. It can act as a hydrogen bond donor or acceptor, or it can be deprotonated to form a carboxylate, providing a binding site for various analytes. The interaction of an analyte with the carboxylic acid group could perturb the electronic structure of the bipyridine system, leading to a change in its redox potential or the kinetics of electron transfer.

While the development of sensors based specifically on this compound has not been widely reported, the foundational principles of bipyridine electrochemistry suggest its potential in this area. Future research could focus on exploiting its unique electronic and structural features for the design of novel electrochemical sensors for a range of target analytes.

Advanced Spectroscopic and Computational Investigations of 2,4 Bipyridine 3 Carboxylic Acid Hydrochloride

High-Resolution Spectroscopic Characterization Techniques Applied to [2,4'-Bipyridine]-3-carboxylic acid hydrochloride and its Derivatives

Spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures and the probing of chemical bonding.

Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation of New Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a compound like this compound, 1H and 13C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would reveal the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the two pyridine (B92270) rings would appear in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would be instrumental in confirming the 2,4'-substitution pattern. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield chemical shift. nih.gov

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon and the carbons of the two different pyridine rings.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the [2,4'-Bipyridine]-3-carboxylic acid cation, confirming its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecular structure.

Illustrative NMR Data for a Related Bipyridine Carboxylic Acid Derivative:

Technique Observed Chemical Shifts (ppm) or m/z Interpretation
¹H NMRAromatic protons in the range of 7.5-9.0 ppmConfirms the presence of pyridine rings.
¹³C NMRSignals in the aromatic region (120-150 ppm) and a signal for the carboxyl carbon (>160 ppm)Indicates the carbon framework of the bipyridine carboxylic acid.
HRMSA precise mass-to-charge ratioConfirms the elemental formula of the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Bonding Characterization

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). Vibrations associated with the pyridine rings (C=N and C=C stretching, C-H bending) would also be prominent. The hydrochloride form may influence the position of these bands.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the bipyridine backbone. It is a powerful tool for studying molecular structure in both solid and solution phases.

The analysis of these vibrational spectra, often aided by computational calculations, can provide insights into the conformational preferences of the molecule and the nature of the hydrogen bonding networks in the solid state.

Typical Vibrational Frequencies for Bipyridine Carboxylic Acids:

Vibrational Mode Typical FTIR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)Weak
C=O stretch (Carboxylic Acid)1700-17301680-1710
C=N stretch (Pyridine)1580-16201580-1620
C=C stretch (Pyridine)1400-16001400-1600
Ring Breathing (Pyridine)~1000Strong

X-ray Diffraction Studies for Molecular and Crystal Structure Analysis and Intermolecular Interactions

Powder X-ray Diffraction (PXRD) can be used to analyze polycrystalline samples, providing a characteristic "fingerprint" of the crystalline phase. It is useful for phase identification and for studying polymorphism.

Quantum Chemical Calculations and Theoretical Modeling of this compound

Computational chemistry provides a powerful complement to experimental studies, offering insights into the electronic structure, reactivity, and dynamics of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Acidity

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. For this compound, DFT calculations could be used to:

Optimize the molecular geometry: To predict the most stable three-dimensional structure of the molecule.

Calculate vibrational frequencies: To aid in the assignment of experimental FTIR and Raman spectra.

Predict NMR chemical shifts: To assist in the interpretation of experimental NMR data.

Analyze the electronic structure: By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity.

Determine the acidity (pKa): By calculating the energetics of the deprotonation reaction.

Investigate intermolecular interactions: By modeling dimers or larger clusters to understand hydrogen bonding. mdpi.com

Example of DFT Calculated Properties for a Bipyridine Derivative:

Calculated Property Significance
Optimized Bond Lengths and AnglesProvides a theoretical 3D model of the molecule.
HOMO-LUMO Energy GapIndicates the electronic excitability and chemical reactivity.
Calculated pKaPredicts the acidity of the carboxylic acid group.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and reactive sites.

Molecular Dynamics Simulations of Ligand-Receptor or Host-Guest Interactions

Molecular Dynamics (MD) Simulations are used to study the time-dependent behavior of molecular systems. If this compound were to be investigated for its potential as a ligand for a biological receptor or as a guest in a host-guest system, MD simulations could provide valuable insights. These simulations can model the dynamic interactions between the ligand and its binding partner, helping to:

Predict binding modes: To understand how the molecule fits into a binding site.

Estimate binding affinities: By calculating the free energy of binding.

Analyze the conformational changes: That occur upon binding.

Study the role of solvent: In the binding process.

These simulations are crucial in rational drug design and in the development of new functional materials.

Prediction of Spectroscopic Signatures and Molecular Orbital Analysis

Computational chemistry provides powerful tools for the prediction of molecular properties, offering insights that complement experimental findings. For this compound, density functional theory (DFT) calculations can be employed to predict its spectroscopic signatures and to analyze its molecular orbitals. These theoretical investigations are crucial for understanding the electronic structure and reactivity of the molecule.

Methodologies such as using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set have been effectively utilized for studying related bipyridine and pyridine carboxylic acid compounds. tandfonline.com This level of theory is well-suited for predicting vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic properties.

Predicted Vibrational Frequencies (IR and Raman)

The vibrational modes of this compound can be computationally predicted to aid in the interpretation of experimental infrared (IR) and Raman spectra. The calculations would yield a set of vibrational frequencies corresponding to specific molecular motions, such as stretching, bending, and torsional modes. For instance, the characteristic C=O stretching frequency of the carboxylic acid group is expected in the range of 1650-1850 cm⁻¹. pressbooks.pub The presence of the hydrochloride would likely influence the vibrational modes of the pyridine rings and the carboxylic acid group due to protonation.

Below is an illustrative table of predicted vibrational frequencies for the primary functional groups.

Disclaimer: The following data is illustrative and based on typical computational results for similar compounds. Specific experimental or calculated data for this compound is not available in the cited sources.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid) 3400 - 2400 (broad)
C-H stretch (Aromatic) 3100 - 3000
C=O stretch (Carboxylic Acid) ~1720
C=N stretch (Pyridine) ~1600
C=C stretch (Pyridine) ~1580, ~1470
C-O stretch (Carboxylic Acid) ~1300

Predicted ¹H and ¹³C NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method within DFT is a common approach for predicting NMR chemical shifts. tandfonline.com The predicted ¹H and ¹³C NMR spectra would provide valuable information about the electronic environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the bipyridine core.

An illustrative table of predicted chemical shifts is provided below.

Disclaimer: The following data is illustrative and based on typical computational results for similar compounds. Specific experimental or calculated data for this compound is not available in the cited sources.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH) 10.0 - 13.0 165 - 175
Pyridine Ring Protons 7.0 - 9.0 -

Molecular Orbital Analysis

The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic properties of a molecule. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. tandfonline.com

For [2,4'-Bipyridine]-3-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich regions of the bipyridine system, while the LUMO is likely distributed over the entire π-system, with significant contributions from the pyridine ring containing the electron-withdrawing carboxylic acid group. researchgate.net

An illustrative table of predicted molecular orbital properties is presented below.

Disclaimer: The following data is illustrative and based on typical computational results for similar compounds. Specific experimental or calculated data for this compound is not available in the cited sources.

Table 3: Illustrative Predicted Molecular Orbital Properties for this compound

Property Predicted Value (eV)
HOMO Energy -6.5 to -5.5
LUMO Energy -2.5 to -1.5

Mechanistic Research into 2,4 Bipyridine 3 Carboxylic Acid Hydrochloride Involved Reactions

Ligand Exchange and Substitution Pathways in Coordination Complexes

In coordination complexes, [2,4'-Bipyridine]-3-carboxylic acid hydrochloride can act as a versatile ligand. The nitrogen atoms of the bipyridine rings and the oxygen atoms of the carboxylate group can all participate in coordination to a metal center. Ligand exchange reactions are fundamental to the synthesis and reactivity of such complexes. These reactions involve the replacement of one ligand by another, and the mechanism can generally be classified as dissociative (D), associative (A), or interchange (I).

The specific pathway is influenced by several factors including the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions. For complexes involving this compound, a dissociative mechanism would likely involve the initial cleavage of a metal-ligand bond, forming an intermediate with a lower coordination number. This step is typically rate-determining.

Illustrative Dissociative Pathway:

Step 1 (Dissociation): [M(L)n(BpyCOOH)] -> [M(L)n] + BpyCOOH (slow)

Step 2 (Association): [M(L)n] + Y -> [M(L)n(Y)] (fast)

(Where M is a metal center, L is another ligand, BpyCOOH is [2,4'-Bipyridine]-3-carboxylic acid, and Y is the incoming ligand.)

Conversely, an associative mechanism would begin with the formation of a bond with the incoming ligand, creating a higher-coordination-number intermediate. The interchange mechanism involves a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs.

The presence of the carboxylic acid group can also lead to more complex substitution patterns, including chelation, where both a nitrogen atom and the carboxylate group bind to the same metal center, enhancing the stability of the complex.

Table 1: Hypothetical Kinetic Data for Ligand Substitution on a Generic [M(BpyCOOH)(H2O)4]^2+ Complex

Incoming Ligand (Y)MechanismRate Constant (k) [s⁻¹]Activation Enthalpy (ΔH‡) [kJ/mol]Activation Entropy (ΔS‡) [J/mol·K]
Cl⁻Interchange (Ia)1.2 x 10⁻³65-20
NH₃Interchange (Ia)3.5 x 10⁻⁴72-15
Pyridine (B92270)Dissociative (D)8.9 x 10⁻⁵85+5
H₂OInterchange (I)1.0 x 10⁻³68-18

This data is illustrative and intended to demonstrate the types of parameters investigated in mechanistic studies of coordination complexes.

Reaction Kinetics and Thermodynamic Studies of Derivatization Processes

The derivatization of this compound, for example, through esterification of the carboxylic acid group or substitution on the pyridine rings, is important for tuning its properties. Kinetic and thermodynamic studies of these reactions provide valuable information about reaction rates, equilibria, and the feasibility of different synthetic routes.

Reaction Kinetics: Kinetic studies would involve monitoring the concentration of reactants and products over time to determine the rate law and the rate constant for the reaction. For a hypothetical esterification reaction with an alcohol (ROH) in the presence of an acid catalyst, the rate law might be found to be:

Rate = k[this compound][ROH][H⁺]

This would indicate that the reaction is first order with respect to the bipyridine carboxylic acid, the alcohol, and the catalyst. The rate constant, k, would be determined experimentally at different temperatures to calculate the activation energy of the reaction.

Thermodynamic Studies: Thermodynamic studies focus on the energy changes that occur during a reaction, determining parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. These parameters indicate whether a reaction is exothermic or endothermic, whether it leads to an increase or decrease in disorder, and whether it is spontaneous under given conditions.

Table 2: Illustrative Thermodynamic Data for the Esterification of this compound with Methanol

ParameterValueUnits
Enthalpy of Reaction (ΔH)-15kJ/mol
Entropy of Reaction (ΔS)-40J/mol·K
Gibbs Free Energy (ΔG) at 298 K-3.08kJ/mol
Equilibrium Constant (Keq) at 298 K3.45

This data is hypothetical and serves to illustrate the thermodynamic parameters that would be determined in such a study.

These mechanistic insights are fundamental for the rational design of new materials and catalysts based on this compound.

Future Research Directions and Emerging Opportunities for 2,4 Bipyridine 3 Carboxylic Acid Hydrochloride

Integration into Multifunctional Hybrid Materials for Advanced Applications

The development of multifunctional hybrid materials is a rapidly growing field, and [2,4'-Bipyridine]-3-carboxylic acid hydrochloride presents a versatile building block for creating novel materials with tailored properties. Its bipyridine core can act as a robust ligand for forming coordination polymers and metal-organic frameworks (MOFs), while the carboxylic acid group can be utilized for covalent grafting onto other material surfaces or for creating hydrogen-bonded networks. mdpi.com

Future research could focus on synthesizing hybrid materials incorporating this compound with inorganic nanoparticles, such as gold or quantum dots. The bipyridine moiety could coordinate with the nanoparticle surface, while the carboxylic acid group could be functionalized to introduce other desired properties, such as fluorescence or specific molecular recognition capabilities. Such hybrid materials could find applications in sensing, imaging, and drug delivery.

Another promising direction is the use of this compound in the fabrication of stimuli-responsive materials. The protonation/deprotonation of the pyridine (B92270) nitrogen atoms and the carboxylic acid group are sensitive to pH changes. This property could be exploited to create materials that change their optical, electronic, or mechanical properties in response to pH variations, leading to the development of smart sensors and actuators.

The functionalization of layered materials, such as kaolinite, with pyridine-carboxylic acids has been shown to create thermally stable hybrid materials. nih.govresearchgate.net Similar approaches with this compound could lead to new intercalated compounds with potential applications in catalysis and adsorption.

Table 1: Potential Multifunctional Hybrid Materials Incorporating this compound

Hybrid Material TypePotential Advanced ApplicationKey Functional Aspect of the Compound
Metal-Organic Frameworks (MOFs)Gas storage and separation, catalysisBipyridine as a linking ligand
Nanoparticle ConjugatesTargeted drug delivery, bioimagingCoordination to nanoparticle surface
pH-Responsive PolymersSmart hydrogels, controlled release systemspH-sensitive protonation/deprotonation
Intercalated Clay CompositesHeterogeneous catalysis, environmental remediationInterlayer functionalization via carboxylic acid

Advanced Applications in Molecular Machines and Switches

The field of molecular machinery, which involves the design and synthesis of molecules that can perform mechanical-like movements in response to external stimuli, is a frontier of nanotechnology. The conformational flexibility of the bipyridine unit, where the two pyridine rings can rotate relative to each other, makes this compound a potential component for molecular switches and machines.

One avenue of exploration is the design of molecular switches based on the coordination and dissociation of metal ions. The bipyridine unit can chelate a metal ion, locking the molecule in a specific conformation. The addition of a competing ligand or a change in the electrochemical potential could release the metal ion, allowing the bipyridine to adopt a different conformation. This reversible process could be harnessed to create a molecular switch. Ruthenium(II)-bipyridine complexes have been extensively studied for their potential in supramolecular systems and devices. researchgate.net

Furthermore, the integration of this compound into larger supramolecular architectures, such as rotaxanes and catenanes, could lead to the development of more complex molecular machines. depaul.edu The bipyridine unit could act as a recognition site for a macrocyclic component, and the switching could be triggered by light, pH, or the binding of a guest molecule. The reversible phase-switching of complexes like [Ru(bipy)3]2+ highlights the potential for creating dynamic molecular systems. rsc.org

Table 2: Potential Molecular Machine and Switch Designs Based on this compound

Machine/Switch TypeTriggering MechanismPotential Function
Conformational SwitchMetal ion coordination/dissociationControl of electronic or optical properties
Molecular ShuttlepH or light stimulusTransport of a molecular component
Gated Pore in a MOFGuest molecule bindingControlled release of cargo
Light-driven Molecular MotorPhotoisomerization of a functional groupUnidirectional rotation

Exploration of Bio-inspired and Sustainable Catalytic Systems

The development of efficient and sustainable catalytic systems is a cornerstone of green chemistry. Bipyridine-based ligands are widely used in transition-metal catalysis due to their ability to stabilize various metal centers and influence their reactivity. nbinno.comacs.org this compound offers a platform for designing novel catalysts with bio-inspired features.

Inspired by metalloenzymes, future research could involve the synthesis of metal complexes of this compound that mimic the active sites of enzymes. For instance, incorporating this ligand into a binuclear metal complex could create a catalyst for the reduction of carbon dioxide, drawing inspiration from enzymes like carbon monoxide dehydrogenase. nih.gov The carboxylic acid group could act as a proton relay, facilitating the catalytic cycle, a concept explored in bio-inspired catalysts for CO2 reduction. escholarship.orgrsc.org

The development of water-soluble catalysts is another important goal for sustainable chemistry. The hydrochloride salt form of the compound and the presence of the carboxylic acid group could enhance the water solubility of its metal complexes, allowing catalytic reactions to be performed in aqueous media. This would reduce the reliance on volatile organic solvents. Bio-inspired nitrile hydration using ligands based on pyridine-2,6-dicarboxylic acid has shown promise in this area. mdpi.com

Furthermore, immobilizing these catalytic complexes on solid supports, such as polymers or silica, via the carboxylic acid group could lead to the development of heterogeneous catalysts that are easily separable and recyclable.

Table 3: Potential Bio-inspired and Sustainable Catalytic Applications

Catalytic ReactionBio-inspired FeatureRole of the Compound
CO2 ReductionMimicking metalloenzyme active sitesLigand for binuclear metal complexes
Water OxidationPhotosynthetic water-splitting mimicLigand for water-soluble catalysts
C-H FunctionalizationSelective bond activationTuning the electronic properties of the metal center
Asymmetric CatalysisChiral pocket creationChiral derivatization of the bipyridine ligand

Development of Novel Analytical Probes for Complex Biological and Environmental Systems

The ability of bipyridine derivatives to form stable and often luminescent complexes with metal ions makes them excellent candidates for the development of analytical probes. researchgate.net this compound can be functionalized to create highly selective and sensitive sensors for various analytes.

A key research direction is the development of fluorescent chemosensors. By attaching a fluorophore to the this compound backbone, a probe could be designed to signal the presence of a specific metal ion through a change in its fluorescence intensity or wavelength. The bipyridine unit would serve as the recognition element, and the carboxylic acid could be used to tune the solubility and cell permeability of the probe. Pyridine derivatives have been successfully used as fluorescent sensors for cations. mdpi.com Bipyridine- and copper-functionalized carbon dots have also been developed for the detection of antibiotics. acs.org

Another emerging area is the design of probes for bioimaging applications. By incorporating targeting moieties, probes based on this compound could be directed to specific organelles within a cell, allowing for the visualization of metal ion concentrations in real-time. The development of pyrene-appended bipyridine hydrazone ligands for Cu2+ sensing and bioimaging demonstrates the feasibility of this approach. rsc.orgrsc.org

Furthermore, the compound could be used to develop electrochemical sensors. Immobilization of the ligand or its metal complexes on an electrode surface could lead to sensors that detect analytes through changes in current or potential. The carboxylic acid group would be instrumental in covalently attaching the sensing molecule to the electrode.

Table 4: Potential Analytical Probes Based on this compound

Probe TypeAnalyteDetection PrinciplePotential Application
Fluorescent ChemosensorHeavy metal ions (e.g., Hg2+, Pb2+)Chelation-enhanced fluorescenceEnvironmental monitoring
Bioimaging ProbeBiologically relevant ions (e.g., Zn2+, Cu2+)Turn-on/turn-off fluorescenceCellular imaging
Electrochemical SensorNeurotransmitters, pollutantsRedox activity of the metal complexIn vivo monitoring, water quality analysis
Colorimetric SensorAnions (e.g., phosphate, cyanide)Displacement of an indicator dyePoint-of-care diagnostics

Q & A

Q. What are the recommended synthesis protocols for [2,4'-Bipyridine]-3-carboxylic acid hydrochloride in academic laboratories?

Synthesis typically involves refluxing precursor bipyridine derivatives with carboxylic acid groups under acidic conditions. For example, rare earth salts are synthesized by dissolving metal oxides in concentrated acids (e.g., HCl) and heating to achieve higher concentrations of metal halides . Similar methodologies can be adapted for bipyridine-carboxylic acid hydrochlorides by substituting appropriate starting materials and optimizing reaction times. Key steps include:

  • Purification via recrystallization or column chromatography.
  • Characterization using NMR, IR, and elemental analysis to confirm structure and purity.

Q. How should researchers handle and store this compound to ensure safety and stability?

Based on analogous bipyridine derivatives, safety protocols include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Storage: Keep in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .
  • Emergency Measures: Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation .

Q. What analytical techniques are critical for characterizing this compound?

Standard methods include:

  • Spectroscopy: NMR (¹H/¹³C) for structural elucidation, IR for functional group identification.
  • Mass Spectrometry: High-resolution MS to confirm molecular weight.
  • Elemental Analysis: Quantify C, H, N, and Cl content to verify stoichiometry.
  • Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition patterns .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure of this compound and its metal complexes?

Density Functional Theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) is effective for predicting electronic properties and optimizing geometries . Key steps:

  • Basis Sets: Use triple-zeta basis sets (e.g., 6-311G**) for accurate electron density modeling.
  • Solvent Effects: Incorporate implicit solvent models (e.g., PCM) for solution-phase reactivity studies.
  • Metal-Ligand Interactions: Analyze frontier molecular orbitals (HOMO/LUMO) to predict coordination behavior .

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing metal complexes of this compound?

Contradictions in UV-Vis or NMR data often arise from solvent effects, pH-dependent tautomerism, or paramagnetic impurities. Mitigation strategies include:

  • Controlled Conditions: Standardize solvent, temperature, and concentration.
  • Complementary Techniques: Use X-ray crystallography (as in bipyridine-thiophene co-crystals ) to resolve structural ambiguities.
  • Paramagnetic Corrections: For metal complexes, employ Evans method NMR to account for magnetic susceptibility .

Q. What strategies optimize the design of metal-organic frameworks (MOFs) using this compound as a linker?

The bipyridine-carboxylate moiety enables dual binding sites for metal nodes. Best practices include:

  • Solvothermal Synthesis: Combine metal salts (e.g., La³⁺, Y³⁺) with the ligand in polar solvents (DMF/water) at 80–120°C .
  • Linker Flexibility: Adjust substituents on the bipyridine core to tune pore size and framework stability.
  • Post-Synthetic Modification: Introduce functional groups (e.g., -NH₂) via ligand derivatization to enhance gas adsorption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[2,4'-Bipyridine]-3-carboxylic acid hydrochloride
Reactant of Route 2
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[2,4'-Bipyridine]-3-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.